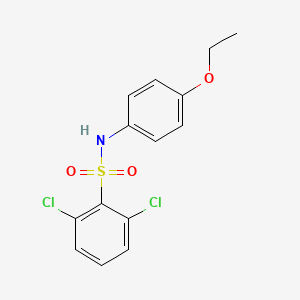![molecular formula C16H24N2O4S B5776697 N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)
N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, also known as NSC 732208, is a compound that has gained significant attention in scientific research due to its potential applications in cancer treatment.
Mécanisme D'action
N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide 732208 is believed to inhibit the growth of cancer cells by targeting the proteasome, which is a complex protein structure that is responsible for degrading unwanted or damaged proteins in the cell. By inhibiting the proteasome, N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide 732208 can cause the accumulation of unwanted or damaged proteins in the cell, leading to cell death.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide 732208 has been shown to have several biochemical and physiological effects. In vitro studies have reported that N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide 732208 can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide 732208 has been shown to inhibit the growth of tumors in mice models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide 732208 is that it has been shown to have potent anticancer activity in vitro and in vivo. Additionally, N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide 732208 has been shown to be selective for cancer cells, meaning that it does not affect normal cells. However, one limitation of N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide 732208 is that it has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide 732208 research. One area of research could be to investigate the potential of N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide 732208 in combination with other anticancer agents. Additionally, further studies could be conducted to determine the optimal dosage and administration route for N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide 732208. Finally, research could be conducted to develop more water-soluble formulations of N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide 732208 to improve its efficacy in vivo.
Méthodes De Synthèse
N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide 732208 can be synthesized using a multi-step process that involves the reaction of 4-isopropylphenylboronic acid with 4-bromo-1-butene to form 4-isopropyl-1-butene. The resulting compound is then reacted with N-(2-hydroxyethyl)morpholine to form N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-hydroxyethyl]butanamide. This compound is then reacted with methanesulfonyl chloride to form N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide 732208.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide 732208 has been shown to have potential applications in cancer treatment due to its ability to inhibit the growth of cancer cells. Several studies have reported that N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide 732208 can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide 732208 has been shown to inhibit the growth of tumors in mice models of cancer.
Propriétés
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)-N-(4-propan-2-ylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13(2)14-4-6-15(7-5-14)18(23(3,20)21)12-16(19)17-8-10-22-11-9-17/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUOSOWWPPUFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202642 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Isopropyl-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

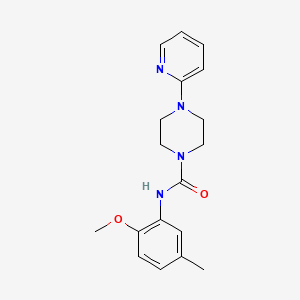
![4-({4-[(4-nitrophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5776632.png)
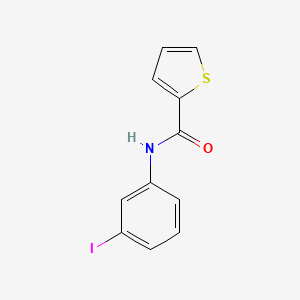
![4-methoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776640.png)
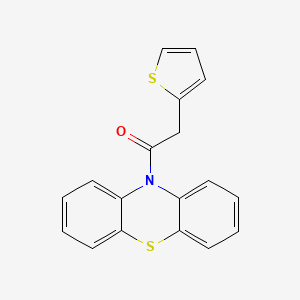
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5776646.png)
![6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5776659.png)
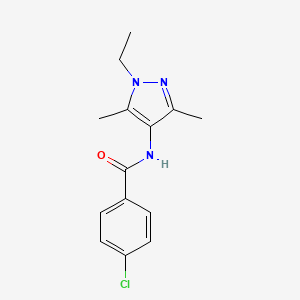
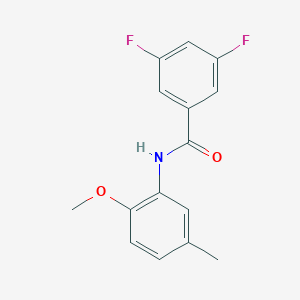
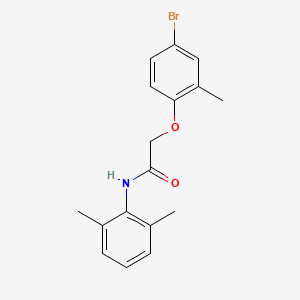
![3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776687.png)
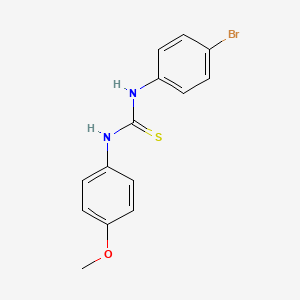
![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)
